molecular formula C17H17BrN2O4S2 B2550569 (Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895458-77-2

(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2550569
CAS No.: 895458-77-2
M. Wt: 457.36
InChI Key: NMWJPEFZWXGMHA-ZPHPHTNESA-N
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Description

The compound "(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide" is a benzothiazole-thiophene hybrid with a complex stereochemical and substituent profile. Key structural features include:

  • A benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a 2-methoxyethyl moiety at position 2.
  • A thiophene-2-carboxamide group with a bromine atom at position 4.
  • A (Z)-configuration at the imine bond (C=N), which dictates spatial orientation and intermolecular interactions.

Benzo[d]thiazoles are pharmacologically significant, often serving as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and hydrogen-bonding capabilities . The bromine atom may improve lipophilicity, aiding membrane permeability, while the methoxyethyl side chain could enhance metabolic stability .

Properties

IUPAC Name

5-bromo-N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S2/c1-22-7-6-20-10-8-11(23-2)12(24-3)9-14(10)26-17(20)19-16(21)13-4-5-15(18)25-13/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWJPEFZWXGMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel compound belonging to the class of thiophene derivatives. Its unique structural features, including a bromine atom and multiple methoxy groups, suggest significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves several organic reactions. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Key steps in synthesis include:

  • Formation of the thiophene core.
  • Introduction of the benzo[d]thiazole moiety.
  • Bromination and methoxylation steps to achieve the final structure.

Biological Activity

Studies indicate that compounds with similar structures exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties. The biological activity of this compound has been evaluated through various assays.

Antitumor Activity

Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a related compound demonstrated significant inhibitory effects on A431 and A549 cancer cell lines . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Antibacterial Activity

The compound's antibacterial efficacy was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results suggest that it may exhibit substantial antibacterial activity comparable to known antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential is linked to its ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α. Compounds in this class have shown promise in reducing inflammation in various models .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Binding interactions with cellular targets that lead to altered signaling pathways associated with cancer progression.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines at micromolar concentrations. Western blot analysis confirmed changes in apoptosis-related proteins .
  • Antimicrobial Evaluation : The compound was tested against multiple bacterial strains, showing zones of inhibition comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent .

Data Summary

Activity Type Tested Against Results
AntitumorA431, A549 cancer cell linesSignificant reduction in cell viability
AntibacterialE. coli, S. aureusZones of inhibition comparable to antibiotics
Anti-inflammatoryCytokine assaysReduced IL-6 and TNF-α levels

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anti-cancer properties due to its ability to interact with specific biological targets involved in tumor growth and proliferation. Compounds derived from thiophene and benzothiazole are often evaluated for their anticancer effects against various cancer cell lines, including breast and prostate cancers .
  • Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for developing new antibiotics. Similar thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
  • Anti-inflammatory Effects : Given the biological relevance of thiophene derivatives in reducing inflammation, this compound could also be explored for its anti-inflammatory properties. Studies have indicated that related compounds can inhibit inflammatory pathways .

Synthesis and Characterization

The synthesis of (Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. Key methods include:

  • Bromination Reactions : The introduction of bromine into the structure enhances reactivity and potential functionalization pathways.
  • Condensation Reactions : These reactions are essential for forming the core structure of the compound, allowing for the attachment of various functional groups that can influence biological activity.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Study 1Anticancer ActivityCompounds similar to this compound exhibited significant cytotoxicity against MCF7 breast cancer cells .
Study 2Antimicrobial PropertiesResearch indicated promising antimicrobial activity against a range of bacterial strains, suggesting potential for new antibiotic development .
Study 3Anti-inflammatory EffectsRelated thiophene derivatives demonstrated substantial anti-inflammatory effects in vitro, indicating a pathway for therapeutic exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to thiazole/benzothiazole derivatives with carboxamide or carbamate linkages (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzo[d]thiazole-thiophene 5-Bromo, 5,6-dimethoxy, 2-methoxyethyl Carboxamide, imine (Z) Kinase inhibition, antimicrobial
Bis(thiazol-5-ylmethyl) carbamate (, x) Thiazole Hydroperoxypropan-2-yl, methylurea Carbamate, urea Protease inhibition, antiviral
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () Imidazo-thiadiazole Bromine (position 2), phenyl Bromine, secondary amine substitution Chemical intermediate, nucleophilic substitution studies

Key Observations :

Electron-Withdrawing Groups: The target compound’s bromine contrasts with hydroperoxy or methyl groups in ’s carbamates.

Stereochemistry : The (Z)-configuration differentiates it from simpler thiazoles (e.g., ’s carbamates), which lack defined stereochemistry. This may influence binding to chiral enzyme active sites.

Solubility : The methoxyethyl and dimethoxy groups likely improve aqueous solubility relative to ’s phenyl-substituted imidazo-thiadiazole, which is more lipophilic .

Preparation Methods

Cyclization of Methyl 3,4-Dimethoxy-4-aminobenzoate

The benzo[d]thiazole scaffold is synthesized via a cyclization reaction adapted from the protocol described by Kolar et al. (2020). Methyl 3,4-dimethoxy-4-aminobenzoate (1.0 equiv) is treated with potassium thiocyanate (4.0 equiv) in glacial acetic acid at 10°C, followed by dropwise addition of bromine (2.0 equiv). The mixture is stirred overnight, basified with NH₃, and filtered to isolate methyl 2-amino-5,6-dimethoxybenzo[d]thiazole-6-carboxylate (yield: 68–72%).

Bromination of Thiophene-2-carboxamide

Synthesis of Thiophene-2-carboxamide

Thiophene-2-carboxylic acid is converted to its corresponding carboxamide using a mixed anhydride method. Reaction with oxalyl chloride generates the acyl chloride, which is treated with ammonium hydroxide to yield thiophene-2-carboxamide (yield: 85%).

Regioselective Bromination

Bromination at the 5-position of the thiophene ring is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0°C (yield: 78%). Alternative methods employing tribromide phosphorus (PBr₃) in dichloromethane show comparable efficiency but require rigorous moisture exclusion.

Imine Formation and Stereochemical Control

Condensation Reaction

The benzo[d]thiazole amine (1.0 equiv) is condensed with 5-bromothiophene-2-carboxamide (1.2 equiv) in ethanol under reflux with catalytic acetic acid. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage.

Z-Configuration Selectivity

The Z-isomer is favored due to steric hindrance between the 3-(2-methoxyethyl) group and the thiophene ring. Polar solvents like ethanol enhance selectivity by stabilizing the transition state (Z:E ratio = 4:1). Purification via silica gel chromatography isolates the Z-isomer (>95% purity).

Optimization and Challenges

Cyclization Yield Improvement

Increasing the equivalents of KSCN to 5.0 equiv improves cyclization efficiency (yield: 75%) but necessitates additional purification steps to remove excess thiocyanate.

Bromination Side Reactions

Over-bromination is mitigated by controlling reaction temperature (0–5°C) and using NBS as a mild brominating agent.

Imine Stability

The imine product is sensitive to hydrolysis; storage under anhydrous conditions with molecular sieves ensures stability for >6 months.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-5-bromo-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of 3-aminothiophene-2-carboxamide with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate .
  • Step 2 : Cyclization using sodium azide in tetrahydrofuran (THF) to introduce tetrazole or thiazole moieties .
  • Step 3 : Bromination at the 5-position of the thiophene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions .
  • Characterization : Confirm intermediates via IR (amide C=O stretch ~1650 cm⁻¹), 1H^1\text{H}/13C^{13}\text{C}-NMR (e.g., methoxy signals at δ 3.8–4.0 ppm), and mass spectrometry (molecular ion peak matching expected MW) .

Q. How is the Z-configuration of the imine bond in the benzo[d]thiazole moiety confirmed experimentally?

  • Methodology : Use NOESY NMR to detect spatial proximity between the imine proton and substituents on the benzo[d]thiazole ring. For Z-configuration, cross-peaks between the imine proton and the 2-methoxyethyl group are typically observed. X-ray crystallography can also resolve stereochemistry unambiguously .

Q. What initial biological assays are recommended to evaluate the compound’s bioactivity?

  • Methodology : Screen for antimicrobial activity using:

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • DPPH radical scavenging assay (antioxidant potential, IC₅₀ calculation) .
  • Compare results with positive controls (e.g., ciprofloxacin for antibacterial, ascorbic acid for antioxidant) and validate via dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step of the benzo[d]thiazole core?

  • Methodology :

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. THF; DMF with iodine and triethylamine enhances cyclization efficiency by stabilizing reactive intermediates .
  • Temperature control : Reflux in acetonitrile (80–90°C) for 1–3 minutes minimizes side reactions .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can contradictory bioactivity results (e.g., high in vitro antimicrobial activity but low in vivo efficacy) be resolved?

  • Methodology :

  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .
  • Molecular docking : Model interactions with bacterial targets (e.g., DNA gyrase) to identify binding affinity vs. bioavailability limitations .
  • Structural analogs : Synthesize derivatives with improved logP (e.g., replace methoxyethyl with hydrophilic groups) to enhance pharmacokinetics .

Q. What strategies are effective for regioselective bromination of the thiophene ring without disrupting the Z-configuration?

  • Methodology :

  • Directing groups : Use the carboxamide moiety to direct bromination to the 5-position via hydrogen bonding with Br₂ .
  • Protecting groups : Temporarily protect the imine bond with Boc groups during bromination to prevent isomerization .
  • Low-temperature bromination : Perform at −20°C in dichloromethane to minimize thermal rearrangement .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action against bacterial biofilms?

  • Methodology :

  • Biofilm assays : Use crystal violet staining to quantify biofilm biomass and confocal microscopy to assess structural disruption .
  • Gene expression profiling : Perform RNA-seq on treated biofilms to identify downregulated virulence genes (e.g., luxS for quorum sensing) .
  • Synergy studies : Combine with sub-inhibitory concentrations of antibiotics (e.g., vancomycin) to evaluate enhanced efficacy .

Q. What computational tools are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for substitutions at the bromine site .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways .

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